Catalytic Efficiency (kcat/Km) Comparison: Suc-Ala-Ala-Val-Ala-pNA vs. Suc-Ala-Ala-Pro-Ala-pNA with Streptomyces Elastase
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide exhibits 12-fold higher catalytic efficiency compared to Suc-Ala-Ala-Pro-Ala-pNA when assayed with Streptomyces sp. P-3 elastase (SEL) [1].
| Evidence Dimension | Catalytic efficiency ratio (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km ratio relative to subtilisin YaB not explicitly stated; however, SEL exhibits 12-fold higher kcat/Km with Suc-Ala-Ala-Val-Ala-pNA compared to Suc-Ala-Ala-Pro-Ala-pNA |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Ala-pNA |
| Quantified Difference | 12-fold higher kcat/Km for the target compound |
| Conditions | Streptomyces sp. P-3 elastase (SEL) assay; compared to subtilisin YaB baseline |
Why This Matters
This data directly supports the selection of Suc-Ala-Ala-Val-Ala-pNA for studies involving Streptomyces-derived elastases or related S1 serine proteases, where the Pro-containing analog would yield significantly lower signal.
- [1] Fujii T, Fukano K, Hirano K, Mimura A, Terauchi M, Etoh S, Iida A. A new serine protease family with elastase activity is produced by Streptomyces bacteria. Microbiology (Reading). 2020;166(3):253-261. View Source
